
3-Methoxy-1-benzofuran-2-carboxylic acid
Overview
Description
3-Methoxy-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O4. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals such as palladium or mercury .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are likely applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Carboxylic Acid Modifications
The carboxylic acid group undergoes classical reactions:
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Amidation : Transamidation with amines via N-acyl-Boc-carbamate intermediates under catalytic conditions (DMAP, Boc₂O), achieving yields up to 90% .
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Esterification : Conversion to methyl esters using methanol/H₂SO₄, as demonstrated for analogous benzofuran-2-carboxylic acids .
Methoxy Group Reactivity
The 3-methoxy substituent influences electronic properties and directs electrophilic substitution:
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Demethylation : HBr/AcOH cleaves methoxy groups to hydroxyl derivatives, enabling further functionalization .
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Halogenation : Bromination at the 5-position occurs regioselectively under NBS/radical initiator conditions, preserving the carboxylic acid group .
C–H Arylation for Structural Diversification
8-Aminoqinoline-directed C–H arylation introduces aryl groups at the C3 position of benzofuran-2-carboxamides. While tested on non-methoxy derivatives, this method is adaptable :
Representative Reaction :
Substrate | Aryl Iodide | Catalyst | Yield |
---|---|---|---|
Benzofuran-2-carboxamide | 4-MeO-C₆H₄-I | Pd(OAc)₂ | 82% |
This protocol enables modular synthesis of polyfunctionalized derivatives for drug discovery .
Biological Activity and Derivative Screening
While direct data for 3-methoxy-1-benzofuran-2-carboxylic acid is limited, structurally related compounds exhibit notable bioactivity:
Anticancer Activity (MDA-MB-231 Cells) :
Compound | IC₅₀ (μM) | Mechanism |
---|---|---|
5-Bromo analog (9e ) | 2.52 ± 0.39 | G2-M phase arrest, apoptosis |
Antimicrobial Activity :
Compound | MIC (μg/mL) | Target Pathogens |
---|---|---|
Halogenated analog (VI ) | 100 | C. albicans, Gram-positive |
Mechanistic Insights
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Perkin Rearrangement : Proceeds via base-catalyzed coumarin ring fission, followed by phenoxide-mediated cyclization (Hammett ρ = −3.54 for cyclization step) .
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C–H Arylation : Involves Pd-mediated oxidative addition and transamidation via a tetrahedral intermediate .
Industrial-Scale Considerations
Patent data highlights scalable methods for benzofuran-carboxylic acid derivatives:
Scientific Research Applications
Pharmacological Properties
Diuretic and Saluretic Effects
Research indicates that compounds similar to 3-methoxy-1-benzofuran-2-carboxylic acid possess diuretic and saluretic properties. These compounds can enhance urine production and sodium excretion, making them potential candidates for treating conditions such as hypertension and edema caused by fluid retention. A study demonstrated that certain benzofuran derivatives significantly increased urine output and sodium chloride excretion in experimental animals, highlighting their therapeutic potential in managing electrolyte imbalances .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been explored, with some derivatives showing activity against various pathogens. Specifically, compounds synthesized from benzofuran-2-carboxylic acids exhibited antimicrobial effects against Gram-positive bacteria and fungi, including strains of Candida species. This suggests that this compound could be developed into an antimicrobial agent, contributing to the search for new treatments for infectious diseases .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Various methods have been documented, including the use of halogenated derivatives as intermediates. For instance, a common synthetic route involves the acetylation of hydroxybenzofurans followed by methoxylation to yield the desired carboxylic acid .
Characterization Techniques
Characterization of synthesized compounds often employs techniques such as NMR spectroscopy and X-ray crystallography. These methods confirm the structural integrity and purity of the synthesized compounds, ensuring their suitability for further biological testing .
Case Studies
Case Study 1: Diuretic Activity Assessment
In a controlled study, several benzofuran derivatives were administered to animal models to evaluate their diuretic effects. The results indicated that specific derivatives significantly increased urine output compared to controls, suggesting their potential use in clinical settings for managing fluid retention disorders .
Case Study 2: Antimicrobial Testing
A series of synthesized benzofuran derivatives were tested for antimicrobial activity against a panel of bacteria and fungi. Selected compounds demonstrated effective inhibition of growth at concentrations ranging from 50 to 200 µg/mL, indicating promising leads for developing new antimicrobial agents .
Comparative Data Table
Property/Activity | This compound | Related Benzofuran Derivatives |
---|---|---|
Diuretic Effect | Potentially effective | Confirmed in studies |
Antimicrobial Activity | Under investigation | Effective against Gram-positive bacteria |
Synthesis Complexity | Moderate complexity | Varies by derivative |
Characterization Methods | NMR, X-ray | NMR, IR, X-ray |
Mechanism of Action
The mechanism of action of 3-Methoxy-1-benzofuran-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and the functional groups at the C-3 position play a crucial role in the compound’s selectivity . The compound may also interact with enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzofuran-2-carboxylic acid: A benzofuran derivative that undergoes similar chemical reactions and has comparable biological activities.
8-Methoxypsoralen: Used in the treatment of skin diseases and shares structural similarities with 3-Methoxy-1-benzofuran-2-carboxylic acid.
Angelicin: Another benzofuran derivative with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methoxy-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
1. Overview of Biological Activity
Benzofuran derivatives, including this compound, have been reported to exhibit significant biological activities:
- Antitumor Activity : Studies indicate that this compound can inhibit cell growth in various cancer cell lines. For example, it has shown antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Antioxidant Effects : The compound has been linked to antioxidative properties, which may contribute to its protective effects against cellular damage.
The biological activity of this compound is attributed to its interaction with various molecular targets:
2.1 Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Cell Signaling Modulation : It influences key signaling pathways such as AKT and PLK1, leading to reduced cancer cell viability .
2.2 Biochemical Pathways
Research indicates that this compound affects multiple biochemical pathways:
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with this compound, indicating its role in regulating cellular functions .
3.1 Anticancer Studies
A study evaluating the cytotoxicity of various benzofuran derivatives found that this compound significantly inhibited the growth of several cancer cell lines, including A549 (lung adenocarcinoma) and HT-29 (colon cancer) cells. The IC50 values ranged from 10 µM to 20 µM depending on the cell line tested .
Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
HT-29 | 12 |
B-16 | 18 |
3.2 Antimicrobial Activity
In antimicrobial assays, this compound demonstrated effective inhibition against various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Candida albicans | 200 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
4. Conclusion
This compound exhibits a promising profile of biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent highlights the importance of benzofuran derivatives in medicinal chemistry. Future studies should focus on elucidating the detailed mechanisms of action and optimizing the compound for therapeutic use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxy-1-benzofuran-2-carboxylic acid and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via condensation reactions (e.g., Friedländer condensation using salicylaldehyde derivatives) .
- Step 2 : Functionalization at the C3 position via palladium-catalyzed C–H arylation or methoxylation using reagents like Pd(OAc)₂ and methoxy-containing aryl halides .
- Step 3 : Purification via column chromatography (e.g., PE/EA solvent systems) or recrystallization .
Key Reagents : Pd catalysts, aryl halides, and bases like K₂CO₃.
Q. How is structural characterization of benzofuran derivatives performed?
- Methodological Answer :
- X-ray crystallography resolves intermolecular interactions (e.g., O–H⋯O hydrogen bonds in centrosymmetric dimers) .
- Spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm).
- IR confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. What are the typical oxidation and reduction reactions for benzofuran-2-carboxylic acid derivatives?
- Methodological Answer :
- Oxidation :
- Hydroxyl groups (e.g., 2-hydroxyphenyl substituents) are oxidized to quinones using KMnO₄ or CrO₃ under acidic conditions .
- Reduction :
- Carboxylic acid groups are reduced to alcohols using NaBH₄ or LiAlH₄, requiring anhydrous conditions .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed C–H arylation in benzofuran synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or ligand-assisted systems (e.g., PPh₃) for improved regioselectivity .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
- Temperature Control : Reactions are often conducted at 50–80°C to balance yield and side-product formation .
- Substrate Scope : Explore electron-deficient aryl halides for higher reactivity .
Q. What strategies address discrepancies in spectroscopic data during compound characterization?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR shifts with DFT-calculated values to identify anomalies (e.g., deshielding due to hydrogen bonding) .
- Crystallographic Validation : Use X-ray data to confirm substituent positions and resolve ambiguities in NOESY/ROESY spectra .
- Isotopic Labeling : Introduce ¹³C labels to trace unexpected peaks in complex mixtures .
Q. How do intermolecular interactions in crystal structures affect physicochemical properties?
- Methodological Answer :
- Hydrogen Bonding : O–H⋯O networks in crystal lattices increase melting points and reduce solubility (e.g., dimer formation in 2-(5-Fluoro-3-methylsulfanylbenzofuran) derivatives) .
- π-Stacking : Aromatic interactions influence solid-state stability and photoluminescence properties .
- Impact on Bioactivity : Stronger intermolecular forces may reduce membrane permeability, affecting pharmacokinetics .
Q. What methods evaluate the biological activities of benzofuran derivatives?
- Methodological Answer :
- Antioxidant Assays : DPPH radical scavenging and FRAP tests quantify activity (e.g., IC₅₀ values for benzofuran-carboxylic acids) .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA or fluorometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selective toxicity .
Q. How to design benzofuran-based ligands for coordination chemistry applications?
- Methodological Answer :
- Functional Group Selection : Introduce chelating groups (e.g., carboxylate, amino) at the C2 or C3 positions .
- Metal Compatibility : Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration to determine binding constants .
- Stability Studies : Monitor ligand degradation under physiological conditions (pH 7.4, 37°C) .
Properties
IUPAC Name |
3-methoxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCFIBSONGMJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876224 | |
Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104315-56-2 | |
Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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